2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide" involves multi-step chemical reactions that yield high-purity products. For example, Kariuki et al. (2021) synthesized isostructural compounds through a process that ensures high yields and the structural characterization through single crystal diffraction, highlighting the methodological precision required for such complex molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The structural characterization of these compounds, such as those synthesized by Gündoğdu et al. (2017), involves advanced techniques like synchrotron X-ray powder diffraction. This allows for the detailed analysis of crystal structures, providing insights into the molecular arrangement and conformation that define the compound's physical and chemical properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).
Chemical Reactions and Properties
Compounds with similar molecular frameworks undergo a variety of chemical reactions, such as the unexpected ring closure observed by Kariuki et al. (2022), which resulted in the synthesis of a novel compound with antimicrobial activity. This demonstrates the complex reactivity and potential application of such molecules in fields beyond pharmacology, focusing on their structural and functional versatility (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The detailed study of crystallography, as performed by Dong et al. (2002), provides essential data on the molecular and atomic arrangements that influence these properties (Dong, Quan, Zhu, & Li, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. For instance, the work by Moreno-Fuquen et al. (2019) on the catalyst- and solvent-free synthesis through microwave-assisted Fries rearrangement offers insight into the innovative methodologies applicable to the compound's synthesis and the exploration of its chemical behavior (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Scientific Research Applications
Synthesis and Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) on the synthesis and structural characterization of isostructural compounds related to 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide revealed the preparation of high yield compounds suitable for single crystal diffraction. These compounds exhibit planarity with certain fluorophenyl groups oriented roughly perpendicular to the rest of the molecule, indicating potential for diverse biological activities and materials science applications Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021). Crystals.
Anticancer and Antimicrobial Activities
Çıkla et al. (2013) synthesized a novel series of derivatives demonstrating potential anti-HCV, anticancer, and antimicrobial activities. Specifically, the 4-thiazolidinone and thiosemicarbazide derivatives showed significant inhibition against hepatitis C virus NS5B RNA polymerase and exhibited notable anticancer activity against a range of human cancer cell lines, highlighting the therapeutic potential of such compounds in treating infectious diseases and cancer Çıkla, P., Tatar, E., Küçükgüzel, I., Şahin, F., Yurdakul, D., Basu, A., Krishnan, R., Nichols, D., Kaushik-Basu, N., & Küçükgüzel, Ş. (2013). Medicinal Chemistry Research.
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) investigated a series of novel derivatives for their antioxidant and anticancer activities. The study found compounds with antioxidant activity significantly higher than ascorbic acid and identified a derivative as highly active against the glioblastoma U-87 cell line, suggesting these compounds could offer new therapeutic options for managing oxidative stress-related diseases and cancer Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2020). Molecules.
Novel Synthesis and Antimicrobial Activity
Helal et al. (2013) explored the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities. This study showcases the potential of such derivatives as new antimicrobial agents, indicating a promising area for further drug development against resistant strains Helal, M., Abbas, S., Salem, M., Farag, A. A., & Ammar, Y. (2013). Medicinal Chemistry Research.
Mechanism of Action
properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS2/c1-9-8-24-15(18-9)19-14(23)10(2)25-16-21-20-13(22(16)3)11-4-6-12(17)7-5-11/h4-8,10H,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJVBWNCIOTLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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